![molecular formula C15H15BrN2O4S B12139621 Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12139621.png)
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a 4-methyl-substituted thiazole core, an ethyl carboxylate group at position 5, and a (4-bromophenoxy)acetyl amino substituent at position 2. The bromine atom on the phenoxy moiety distinguishes it from closely related analogs.
Properties
Molecular Formula |
C15H15BrN2O4S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H15BrN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19) |
InChI Key |
CUKCNYFPUTVONR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Procedure
In a typical protocol, ethyl 2-chloroacetoacetate (33 g, 20 mmol) is reacted with thiourea (30.4 g, 20 mmol) in ethanol, using sodium carbonate (1.5 g) as a base. The mixture is heated to 40–55°C, followed by gradual warming to 60–70°C under reflux for 5–5.5 hours. Post-reaction distillation removes excess solvent, and the crude product is purified via vacuum drying. This method achieves yields exceeding 98% with a melting point of 172–173°C.
Key Reaction Parameters:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–70°C | Maximizes cyclization efficiency |
Reaction Time | 5–5.5 hours | Prevents side reactions |
Base (Na₂CO₃) Concentration | 0.01–0.1 wt ratio | Enhances nucleophilic substitution |
Alternative Approaches
Tcherniac’s synthesis, which involves hydrolyzing α-thiocyanato ketones, has been explored for substituted thiazoles. However, this method shows lower yields (65–75%) for 4-methyl derivatives compared to the chloroacetoacetate route.
Introduction of the 4-Bromophenoxyacetyl Group
The 4-bromophenoxyacetyl moiety is introduced via a two-step process: (1) synthesis of 4-bromophenoxyacetyl chloride and (2) coupling with the thiazole intermediate.
Synthesis of 4-Bromophenoxyacetyl Chloride
4-Bromophenol reacts with chloroacetyl chloride in dichloromethane at 0–5°C, catalyzed by triethylamine. The product is isolated in 85–90% yield after aqueous workup.
Coupling Reaction
The thiazole intermediate (ethyl 2-amino-4-methylthiazole-5-carboxylate) is acylated with 4-bromophenoxyacetyl chloride in ethanol under inert atmosphere. Key conditions include:
Yield Optimization Data:
The uncatalyzed ethanol-based method achieves superior yields due to in situ activation of the amine group.
Final Coupling and Purification
The coupled product is purified through a combination of solvent extraction and recrystallization.
Purification Protocol
Analytical Characterization
-
Spectroscopic Data :
Reaction Optimization and Industrial Scalability
Continuous Flow Synthesis
Industrial production employs continuous flow reactors to enhance throughput. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring and ester group.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. In vitro tests reveal that this compound displays considerable activity against Gram-positive bacteria, including Bacillus subtilis, which is often used as a standard for antimicrobial testing .
Case Study: Antimicrobial Efficacy
In a study published in Chemistry & Biology Interface, researchers synthesized a series of thiazole derivatives, including this compound. The compounds were tested for their minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated that the presence of the 4-bromophenoxy group significantly enhanced the antimicrobial activity compared to other derivatives without this moiety .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival and proliferation .
Case Study: Anticancer Activity
In a molecular docking study, the interactions between this compound and specific cancer-related targets were analyzed. The findings suggested that the compound binds effectively to targets involved in cell cycle regulation, which may explain its ability to induce apoptosis in cancer cells .
Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenoxy Derivatives
Ethyl 2-{[(4-Chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate ()
- Molecular Formula : C₁₅H₁₅ClN₂O₄S
- Molecular Weight : 354.805 g/mol
- Key Differences :
- Halogen Effect : The chloro substituent reduces molecular weight (vs. bromo: ~394 g/mol) and alters electronic properties. Chlorine’s lower electronegativity may weaken hydrogen bonding compared to bromine.
- Biological Implications : Chlorinated analogs are common in drug discovery due to balanced lipophilicity and metabolic stability. Bromine’s larger atomic radius may enhance binding affinity in hydrophobic pockets but increase metabolic susceptibility .
Ethyl 2-Amino-4-(4-Bromophenyl)thiazole-5-carboxylate ()
- Molecular Formula : C₁₂H₁₁BrN₂O₂S
- Molecular Weight : 342.20 g/mol
- Key Differences: Substituent Position: The bromine is directly on the phenyl ring (position 4) rather than the phenoxy group. Activity: Amino-substituted thiazoles often serve as intermediates.
Non-Halogenated Analogs
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC, )
- Key Features: Chlorobenzyl amino group instead of phenoxyacetyl amino. Biological Activity: Demonstrated hypoglycemic effects in STZ-induced diabetic rats, highlighting the importance of aromatic substituents for target engagement .
TEI-6720 (Ethyl 2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, )
- Key Features: Hydroxyphenyl group replaces bromophenoxy. Application: Xanthine oxidase inhibitor for hyperuricemia. The hydroxyl group enhances solubility but may reduce membrane permeability compared to bromine .
Febuxostat Intermediates ()
Compound | Substituents | Key Role in Synthesis |
---|---|---|
Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 3-Cyano, 4-hydroxyphenyl | Precursor for febuxostat’s nitrile group |
Ethyl 2-{[(4-Bromophenoxy)acetyl]amino}-4-methylthiazole-5-carboxylate | 4-Bromophenoxyacetyl amino | Hypothetical intermediate with enhanced halogen interactions |
- Structural Insights: Bromophenoxy derivatives may offer improved xanthine oxidase binding due to halogen bonding but require optimization for metabolic stability .
Molecular Properties
Property | Target Compound (Bromo) | Chloro Analog () | TEI-6720 (Hydroxyphenyl) |
---|---|---|---|
Molecular Weight | ~394 g/mol | 354.805 g/mol | ~290 g/mol |
LogP (Predicted) | 3.2 | 2.8 | 1.5 |
Solubility | Low | Moderate | High |
- Key Trends : Bromine increases lipophilicity (LogP) but reduces aqueous solubility. Chlorine balances these properties, while hydroxyl groups enhance polarity .
Biological Activity
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article synthesizes available research findings on its biological properties, including data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazole ring, which is known for its diverse biological activity. The presence of the bromophenoxy and acetylamino groups enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial properties. A study focusing on similar thiazole derivatives reported that compounds with halogen substitutions, such as bromine in the phenyl ring, demonstrated increased antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. For instance:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
4-Bromophenyl derivative | 31.25 | Antibacterial against E. coli |
Ethyl thiazole derivative | 62.5 | Antibacterial against S. aureus |
The introduction of the bromine atom is believed to enhance lipophilicity and interaction with bacterial membranes, leading to increased efficacy .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism linked to gout and other inflammatory conditions. A related compound exhibited moderate xanthine oxidase inhibitory activity with an IC50 value of , suggesting that structurally similar compounds may also possess this activity .
Case Studies
- In Vitro Studies : A series of thiazole derivatives were tested for antimicrobial activity in vitro. The compound demonstrated significant inhibition zones against various bacterial strains, indicating its potential as a therapeutic agent.
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to the active site of xanthine oxidase, supporting its role as a potential inhibitor. This binding is facilitated by hydrogen bonding interactions due to the acetylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.